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Compound of Interest

Compound Name:
4-Fluorobenzothiohydrazide

hydrochloride

CAS No.: 863296-75-7

Cat. No.: B8587465

Get Quote

Executive Summary
4-Fluorobenzothiohydrazide hydrochloride is a specialized organosulfur building block used

primarily in the synthesis of fluorine-containing heterocycles, such as 1,3,4-thiadiazoles and

1,2,4-triazoles. These motifs are critical in medicinal chemistry for developing antimicrobial,

anti-inflammatory, and anticancer agents.

Unlike its oxygen analogue (4-fluorobenzohydrazide), the thiohydrazide is significantly more

reactive and prone to oxidative dimerization. Consequently, it is best isolated and stored as the

hydrochloride salt, which offers superior thermal stability and resistance to auto-oxidation. This

guide details the most robust synthetic pathway—the Carboxymethyl Dithiobenzoate Method—

prioritizing purity and scalability over shorter, less reliable routes.
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Property Detail

IUPAC Name 4-Fluorobenzothiohydrazide hydrochloride

Common Name 4-Fluorothiobenzhydrazide HCl

Free Base CAS 518015-39-9

Molecular Formula
ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

Molecular Weight 220.67 g/mol (Salt); 184.21 g/mol (Free Base)

Appearance
Yellow crystalline solid (Free base is yellow; HCl

salt is often pale yellow to off-white)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in cold water (Salt hydrolyzes slowly)

Melting Point
Free base: ~115–120 °C (decomp.); Salt: >150

°C (decomp.)[1][2][3]

Stability
Hygroscopic; Sensitive to oxidation (forms

disulfides/tetrazines)

Synthetic Strategy
Mechanistic Overview
The synthesis of aromatic thiohydrazides is non-trivial due to the competing formation of 1,3,4-

thiadiazoles or tetrazines. Direct thionation of hydrazides using Lawesson's reagent is possible

but often results in difficult-to-separate mixtures.

The Gold Standard approach involves the hydrazinolysis of a dithioester intermediate. This

method proceeds under milder conditions, minimizing side reactions.

Pathway Selection
Route A: The Dithioester Route (Recommended)

Mechanism:[2][4][5][6][7] Grignard addition to
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Dithioacid

Alkylation

Hydrazinolysis.

Pros: High yield, high purity, avoids phosphorus byproducts.

Cons: Multi-step (3 steps).

Route B: Lawesson’s Reagent

Mechanism:[2][4][5][6][7] Direct O/S exchange on 4-fluorobenzohydrazide.

Pros: Single step.

Cons: Difficult purification; Lawesson’s byproducts are hard to remove; risk of cyclization

to thiadiazole.

Reaction Scheme (Route A)
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Caption: Step-wise synthesis via the carboxymethyl dithiobenzoate intermediate to ensure

regioselectivity.

Detailed Experimental Protocol (Method A)
Phase 1: Preparation of (4-Fluorothiobenzoyl)thioacetic
Acid (The Intermediate)
This intermediate is preferred over methyl dithiobenzoate because it is a crystalline solid that is

easy to purify and less odorous.

Reagents:
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4-Fluorobromobenzene (50 mmol)

Magnesium turnings (55 mmol)

Carbon disulfide (

) (60 mmol)

Chloroacetic acid (55 mmol)

THF (anhydrous), NaOH (aq).

Procedure:

Grignard Formation: In a flame-dried 3-neck flask under Argon, generate 4-

fluorophenylmagnesium bromide from 4-fluorobromobenzene and Mg turnings in anhydrous

THF (50 mL). Initiate with a crystal of iodine if necessary. Reflux for 1 hour.

Dithioacid Formation: Cool the Grignard solution to 0 °C. Add

dropwise. The solution will turn deep red/orange. Stir for 2 hours at room temperature.

Alkylation: Prepare a solution of chloroacetic acid (5.2 g) neutralized with

in water. Add this slowly to the dithioacid mixture. Stir overnight.

Workup: Acidify the aqueous layer with HCl. The red crystalline product, (4-

fluorothiobenzoyl)thioacetic acid, will precipitate. Filter, wash with water, and dry.

Checkpoint: This solid is stable and can be stored.

Phase 2: Hydrazinolysis to 4-Fluorobenzothiohydrazide
Reagents:

Intermediate from Phase 1 (20 mmol)

Hydrazine hydrate (22 mmol, 80% or 99%)

NaOH (1N, 22 mmol)
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Ethanol (Solvent)

Procedure:

Dissolve the dithioester intermediate in 1N NaOH (22 mL). The solution should be clear red.

Add Hydrazine hydrate dropwise at 0–5 °C. Critical: Keep temperature low to prevent

decomposition.

Stir for 1–2 hours. The red color will fade to yellow as the thiohydrazide forms and the

mercaptoacetic acid byproduct is released.

Acidify carefully with acetic acid to pH ~5. The free base 4-fluorobenzothiohydrazide will

precipitate as a yellow solid.

Filter immediately and wash with cold water.

Caution: Do not dry the free base in an oven; it is heat sensitive. Proceed immediately to

salt formation.

Phase 3: Conversion to Hydrochloride Salt
Reagents:

Crude Thiohydrazide

Diethyl ether (anhydrous) or Methanol

HCl (4M in Dioxane or ethereal HCl)

Procedure:

Dissolve the crude yellow solid in a minimum amount of cold methanol or anhydrous ether.

Add HCl (in dioxane/ether) dropwise with vigorous stirring at 0 °C.

A pale yellow to off-white precipitate will form immediately.

Stir for 30 minutes. Filter and wash with anhydrous ether.
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Drying: Dry under high vacuum over

.

Characterization & Analysis
Nuclear Magnetic Resonance (NMR)[1][9][10][11][12]

F NMR (DMSO-

): Expect a singlet around -108 to -112 ppm. The fluorine atom is highly diagnostic.

H NMR (DMSO-

):

11.5–12.5 ppm (Broad s, 1H, -CS-NH-). This proton is very acidic and downfield due to the
thiocarbonyl anisotropy.

7.8–8.0 ppm (m, 2H, Ar-H ortho to CS).

7.2–7.4 ppm (m, 2H, Ar-H ortho to F).

5.0–6.0 ppm (Broad s, 2H, -N

, exchangeable). Note: In the HCl salt, these protons merge into a broad ammonium
signal.

Infrared Spectroscopy (IR)[10][11][12]
(KBr):

3100–3300 cm

(NH stretching, broad in salt).

1150–1250 cm

(C=S stretching). This band is often weaker than C=O but distinct.

Mass Spectrometry
ESI-MS (+): m/z 185.0
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(Free base). The chloride counterion is not observed in positive mode.

Handling & Stability
Oxidative Sensitivity: Thiohydrazides are prone to auto-oxidation to form 1,2,4,5-tetrazines

(deep red/purple impurities) or disulfides. The HCl salt mitigates this but should still be stored

under inert gas (Argon/Nitrogen).

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20 °C for

long-term stability.

Safety: Thio-compounds can release

or toxic vapors upon decomposition. Handle in a fume hood.

Applications in Drug Discovery
This compound is a "linchpin" intermediate for synthesizing 5-(4-fluorophenyl)-substituted

heterocycles.

Synthesis of 1,3,4-Thiadiazoles
Reacting 4-fluorobenzothiohydrazide with carboxylic acids or orthoesters yields 1,3,4-

thiadiazoles, a scaffold found in acetazolamide and other bioactive drugs.

Target Heterocycles

4-Fluorobenzothiohydrazide
HCl

1,3,4-Thiadiazoles
(Antimicrobial)

+ R-COOH / POCl3

1,2,4-Triazoles
(Antifungal)

+ Hydrazine / R-CN

1,2,4,5-Tetrazines
(Bio-orthogonal Chem)

Oxidation (mild)

Click to download full resolution via product page

Caption: Divergent synthesis pathways from the thiohydrazide core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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